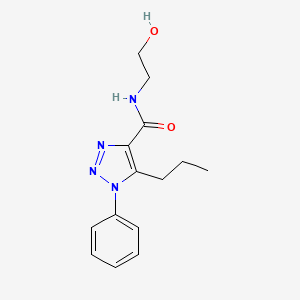![molecular formula C12H14N4O2S B2768027 2-Methoxy-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)acetamide CAS No. 2380143-49-5](/img/structure/B2768027.png)
2-Methoxy-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)acetamide is a chemical compound that has been of great interest in the scientific community due to its potential applications in various fields. This compound is a thieno[3,2-d]pyrimidine derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)acetamide is not fully understood. However, it has been found to inhibit the activity of the enzyme histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression, and inhibition of this enzyme has been found to have anticancer and anti-inflammatory effects.
Biochemical and Physiological Effects:
2-Methoxy-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)acetamide has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, 2-Methoxy-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)acetamide has been found to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-Methoxy-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)acetamide in lab experiments is its potential as a therapeutic agent for various diseases. Additionally, this compound has been found to have low toxicity in animal models. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of 2-Methoxy-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)acetamide. One direction is to further investigate its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases. Another direction is to explore its mechanism of action in more detail to better understand how it exerts its effects. Additionally, future studies could focus on improving the solubility of this compound to make it more suitable for in vivo administration.
Métodos De Síntesis
The synthesis of 2-Methoxy-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)acetamide has been reported using various methods. One of the most common methods involves the reaction of 1,3-thiazole-4-carboxylic acid with ethyl chloroacetate to form ethyl 2-(1,3-thiazol-4-yl)acetate. This compound is then reacted with 2-amino-4-methoxy-6-(2-thienyl)pyrimidine to form 2-Methoxy-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)acetamide.
Aplicaciones Científicas De Investigación
2-Methoxy-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)acetamide has been found to have potential applications in various fields of scientific research. It has been studied for its anticancer properties and has been found to inhibit the growth of cancer cells in vitro. This compound has also been studied for its anti-inflammatory properties and has been found to reduce inflammation in animal models. Additionally, 2-Methoxy-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)acetamide has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Propiedades
IUPAC Name |
2-methoxy-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2S/c1-18-6-10(17)15-8-4-16(5-8)12-11-9(2-3-19-11)13-7-14-12/h2-3,7-8H,4-6H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVRBPUNXEOSBMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1CN(C1)C2=NC=NC3=C2SC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-ethyl 2-(4-hydroxy-3-methoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2767944.png)
![4-[(6-Chloro-5-methylpyridin-3-yl)sulfonyl]-3-methyl-1,2,3,4-tetrahydroquinoxalin-2-one](/img/structure/B2767947.png)
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N,N-dipropylacetamide](/img/structure/B2767948.png)

![4-(Piperazin-1-yl)thieno[3,2-d]pyrimidine](/img/structure/B2767952.png)



![4-[2-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2767957.png)


![2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2767963.png)
![[3-(2-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2767964.png)
